An In-depth Technical Guide to N-Methoxy-N-methylbutanamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Methoxy-N-methylbutanamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and core applications of N-Methoxy-N-methylbutanamide (CAS No: 109480-78-6). As a prominent member of the Weinreb amide class of reagents, this compound is a versatile intermediate in modern organic synthesis, particularly valued for its controlled reactivity with organometallic reagents. This document details its physicochemical characteristics, provides robust experimental protocols for its preparation and use, and illustrates key synthetic pathways and workflows.
Core Chemical Properties and Structure
N-Methoxy-N-methylbutanamide is a colorless liquid at room temperature.[1][2] It is classified as a flammable liquid and is known to be moisture-sensitive and hygroscopic, necessitating storage under an inert atmosphere in refrigerated conditions.[1][3] While soluble in water and many organic solvents, some sources indicate it is only slightly soluble in chloroform and methanol.[1][2]
Structural Identifiers
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Synonyms : N-Methoxy-N-methylbutyramide, Weinreb Butyramide[3]
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Molecular Formula : C₆H₁₃NO₂[3]
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SMILES : CCCC(=O)N(C)OC[4]
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InChI : InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3[3]
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InChIKey : KHNDGDMDYRDYBR-UHFFFAOYSA-N[3]
The structure of N-Methoxy-N-methylbutanamide features a central amide functional group where the nitrogen atom is substituted with both a methyl group and a methoxy group. This specific N,O-disubstitution is the hallmark of a Weinreb amide.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of N-Methoxy-N-methylbutanamide. Data is compiled from various chemical databases and supplier information. Note that some values are predicted and should be treated as estimates.
| Property | Value | Reference(s) |
| Molecular Weight | 131.17 g/mol | [3] |
| CAS Number | 109480-78-6 | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 222 °C (experimental) | [2] |
| 144.1 ± 23.0 °C (predicted) | [1] | |
| Melting Point | -30 °C | [2] |
| Density | 0.997 g/cm³ (experimental) | [2] |
| 0.948 ± 0.06 g/cm³ (predicted) | [1] | |
| Refractive Index (n20/D) | 1.4300 to 1.4340 | [1] |
Experimental Protocols
N-Methoxy-N-methylbutanamide is synthesized via standard amide coupling reactions. The two most common laboratory-scale routes start from either butanoic acid or its more reactive derivative, butanoyl chloride.
Protocol 1: Synthesis from Butanoic Acid via CDI Activation
This method avoids the need to handle corrosive acyl chlorides and is effective for acids with some solubility in aprotic solvents. It proceeds via an activated acyl imidazolide intermediate.
Materials:
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Butanoic acid
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1,1'-Carbonyldiimidazole (CDI)
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N,O-Dimethylhydroxylamine hydrochloride
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer
Methodology:
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To a round-bottom flask equipped with a magnetic stir bar, add butanoic acid (1.0 equiv) and anhydrous dichloromethane (to achieve ≈ 0.3 M concentration).
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To this stirred solution, add CDI (1.1 equiv) in one portion at room temperature. Stirring will be accompanied by the evolution of CO₂ gas as the solution becomes homogeneous. Allow the mixture to stir for 45-60 minutes to ensure complete formation of the acyl imidazolide.
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Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture in one portion. The solution will typically become cloudy.
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Allow the reaction to stir at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.
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Separate the layers and extract the aqueous layer twice with DCM.
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Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and finally with a saturated NaHCO₃ solution or a 1:1 mixture of brine and saturated NaHCO₃.[5]
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Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-Methoxy-N-methylbutanamide.
-
The product can be further purified by vacuum distillation if required.
Protocol 2: Application in Weinreb Ketone Synthesis
The primary application of N-Methoxy-N-methylbutanamide is its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones. The reaction proceeds via a stable chelated tetrahedral intermediate, which prevents the common problem of over-addition to form a tertiary alcohol.[3]
Materials:
-
N-Methoxy-N-methylbutanamide
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Organometallic reagent (e.g., Phenylmagnesium bromide in THF)
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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1 M Hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) solution
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Ethyl acetate or other suitable extraction solvent
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Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried, under inert atmosphere)
Methodology:
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In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Methoxy-N-methylbutanamide (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
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Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.1-1.2 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting amide.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or 1 M HCl while the flask is still in the ice bath.
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Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ketone product (in this example, butyrophenone) can be purified by flash column chromatography on silica gel.
Protocol 3: General Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the different proton environments. The terminal methyl group of the butyl chain will appear as a triplet around 0.9 ppm. The two methylene groups will appear as multiplets between approximately 1.5-1.7 ppm and 2.2-2.4 ppm. Due to restricted rotation around the amide C-N bond, the N-methyl and N-methoxy protons may appear as two distinct singlets (or sometimes broadened signals) at ~3.2 ppm and ~3.7 ppm, respectively.[1]
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¹³C NMR: Expected chemical shifts include signals for the alkyl chain carbons between ~13-40 ppm. The N-methyl and N-methoxy carbons are expected in the ~33 ppm and ~61 ppm regions, respectively. The carbonyl carbon will appear significantly downfield, typically in the range of 170-175 ppm.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS):
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Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.
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GC Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
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Injector: Use a temperature of ~250 °C.
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Oven Program: A typical program would start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
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Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300. The resulting mass spectrum will show the molecular ion peak (m/z = 131) and characteristic fragmentation patterns that can be used for identification.
References
- 1. rsc.org [rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. tutorchase.com [tutorchase.com]
- 4. N-Methoxy-N-methylbutyramide | C6H13NO2 | CID 13704543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
